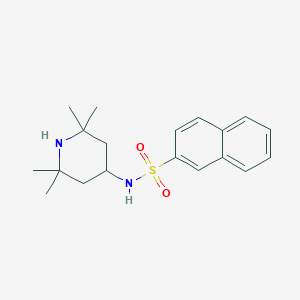
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been found to have a wide range of effects on biochemical and physiological processes. In
科学研究应用
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. It has been found to have inhibitory effects on various enzymes, including protein kinases and phosphodiesterases, which play important roles in cellular signaling pathways. Additionally, it has been used in studies of ion channels and neurotransmitter receptors, as well as in drug discovery efforts.
作用机制
The mechanism of action of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its ability to bind to and inhibit specific enzymes and proteins. It has been found to bind to the active site of protein kinases and prevent their activation, leading to downstream effects on cellular signaling pathways. Additionally, it has been shown to inhibit phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP. This inhibition leads to increased levels of these signaling molecules and can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and depend on the specific enzymes and proteins that it interacts with. It has been found to have effects on cellular signaling pathways, including the cyclic nucleotide signaling pathway, the MAP kinase pathway, and the PI3K/Akt pathway. Additionally, it has been shown to have effects on ion channels and neurotransmitter receptors, which can have downstream effects on neuronal signaling and behavior.
实验室实验的优点和局限性
One of the main advantages of using 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target these molecules and study their function in a controlled manner. Additionally, the compound has been extensively studied and optimized for high yield and purity, making it a reliable tool for scientific research. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other molecules in addition to its intended target. Additionally, the compound may have limited solubility in certain solvents, which can affect its use in certain experimental setups.
未来方向
There are many possible future directions for research on 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One area of interest is its potential as a therapeutic agent, as it has been found to have effects on a variety of cellular processes that are relevant to disease states. Additionally, further studies are needed to fully understand the mechanisms of action of the compound and its interactions with specific enzymes and proteins. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved properties for use in scientific research and drug discovery.
合成方法
The synthesis method of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves the reaction of 3-bromoaniline with 2,2,6,6-tetramethylpiperidine-4-one in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to form the final compound. This method has been optimized for high yield and purity and is widely used in scientific research.
属性
分子式 |
C16H23BrN2O |
|---|---|
分子量 |
339.27 g/mol |
IUPAC 名称 |
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H23BrN2O/c1-15(2)9-13(10-16(3,4)19-15)18-14(20)11-6-5-7-12(17)8-11/h5-8,13,19H,9-10H2,1-4H3,(H,18,20) |
InChI 键 |
RXKOGQVUNAJCMR-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C |
规范 SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)

![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)


![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)



![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

